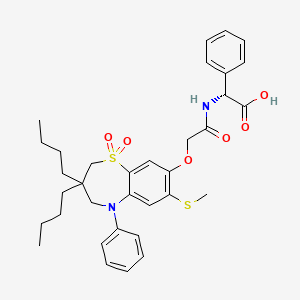
Des-Glycinyl Elobixibat
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Des-Glycinyl Elobixibat is a derivative of Elobixibat, a compound known for its role as an inhibitor of the ileal bile acid transporter (IBAT). This transporter is responsible for the reuptake of bile acids in the ileum, which is the initial step in their enterohepatic circulation. By inhibiting this transporter, this compound increases the concentration of bile acids in the gut, thereby accelerating intestinal passage and softening stool .
Méthodes De Préparation
The synthesis of Des-Glycinyl Elobixibat involves several steps, starting with the preparation of the core 1,5-benzothiazepine structureThe process can be carried out under mild and safe conditions, making it suitable for industrial-scale production . The preparation of Elobixibat and its derivatives typically involves multiple consecutive steps and the use of several reagents that are carefully selected to ensure environmental and safety compliance .
Analyse Des Réactions Chimiques
Des-Glycinyl Elobixibat undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using reagents like hydrogen peroxide or potassium permanganate.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reagents like lithium aluminum hydride.
Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or nucleophiles.
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce alcohols or amines .
Applications De Recherche Scientifique
Des-Glycinyl Elobixibat has a wide range of scientific research applications, including:
Chemistry: It is used as a model compound to study the inhibition of bile acid transporters and the resulting effects on bile acid metabolism.
Biology: It is used to investigate the role of bile acids in various physiological processes, including digestion and absorption.
Industry: It is used in the development of new laxatives and other gastrointestinal treatments.
Mécanisme D'action
Des-Glycinyl Elobixibat exerts its effects by inhibiting the ileal bile acid transporter (IBAT), also known as the apical sodium bile acid transporter (ASBT). This transporter is responsible for the reuptake of bile acids in the ileum. By inhibiting this transporter, this compound increases the concentration of bile acids in the gut, which accelerates intestinal passage and softens stool . The molecular targets involved include the SLC10A2 gene, which encodes the ASBT .
Comparaison Avec Des Composés Similaires
Des-Glycinyl Elobixibat can be compared with other similar compounds, such as:
Lubiprostone: This compound activates chloride channels in the gut to increase fluid secretion and improve bowel movements.
Linaclotide: This compound activates guanylate cyclase-C receptors to increase fluid secretion and accelerate intestinal transit.
Prucalopride: This compound is a selective serotonin receptor agonist that enhances colonic motility.
While all these compounds are used to treat chronic constipation, this compound is unique in its mechanism of action, specifically targeting the ileal bile acid transporter .
Propriétés
Formule moléculaire |
C34H42N2O6S2 |
|---|---|
Poids moléculaire |
638.8 g/mol |
Nom IUPAC |
(2R)-2-[[2-[(3,3-dibutyl-7-methylsulfanyl-1,1-dioxo-5-phenyl-2,4-dihydro-1λ6,5-benzothiazepin-8-yl)oxy]acetyl]amino]-2-phenylacetic acid |
InChI |
InChI=1S/C34H42N2O6S2/c1-4-6-18-34(19-7-5-2)23-36(26-16-12-9-13-17-26)27-20-29(43-3)28(21-30(27)44(40,41)24-34)42-22-31(37)35-32(33(38)39)25-14-10-8-11-15-25/h8-17,20-21,32H,4-7,18-19,22-24H2,1-3H3,(H,35,37)(H,38,39)/t32-/m1/s1 |
Clé InChI |
FHPGPFMCENWARO-JGCGQSQUSA-N |
SMILES isomérique |
CCCCC1(CN(C2=CC(=C(C=C2S(=O)(=O)C1)OCC(=O)N[C@H](C3=CC=CC=C3)C(=O)O)SC)C4=CC=CC=C4)CCCC |
SMILES canonique |
CCCCC1(CN(C2=CC(=C(C=C2S(=O)(=O)C1)OCC(=O)NC(C3=CC=CC=C3)C(=O)O)SC)C4=CC=CC=C4)CCCC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
















